Cas no 620165-93-7 (3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)-)
3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- Chemical and Physical Properties
Names and Identifiers
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- 3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)-
- (3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- CIS-1-BENZYL-4-METHYL-PYRROLIDIN-3-YLAMINE
- SB34754
- 75272-46-7
- (3S,4S)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- SB33107
- DB-074899
- 620165-93-7
- 1-benzyl-4-methylpyrrolidin-3-amine
- trans-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- AKOS023206286
- SB37958
- 137172-69-1
- (3R,4S)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- SCHEMBL7835289
- 1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- 1-benzyl-3-amino-4-methylpyrrolidine
- SB38582
- 620165-94-8
- SB22961
- 3-Amino-1-benzyl-4-methylpyrrolidine
- SB37957
- NFZIZQCPMPUVFT-UHFFFAOYSA-N
- 3-Pyrrolidinamine, 4-methyl-1-(phenylmethyl)-, cis-
- 74880-20-9
- EN300-137521
- Z1255391730
- AT11274
- ZCA88020
- SB38583
- DTXSID90557477
- (3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- 75272-49-0
-
- MDL: MFCD23166702
- Inchi: 1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m1/s1
- InChI Key: NFZIZQCPMPUVFT-PWSUYJOCSA-N
- SMILES: N1(CC2=CC=CC=C2)C[C@@H](C)[C@@H](N)C1
Computed Properties
- Exact Mass: 190.146998583Da
- Monoisotopic Mass: 190.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.3Ų
3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-1g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 1g |
6360.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-5g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-500mg |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 500mg |
3604.18CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-100mg |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 100mg |
898.92CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-1g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 1g |
¥17470.39 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-5g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 5g |
¥69934.03 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-500mg |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 500mg |
¥0.0 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0721-100mg |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 98% | 100mg |
¥898.92 | 2025-01-20 | |
| eNovation Chemicals LLC | Y1293875-1g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 95% | 1g |
$2235 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293875-5g |
(3R,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
620165-93-7 | 95% | 5g |
$8955 | 2024-07-28 |
3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- Suppliers
3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)-
Recent Advances in the Study of 3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- (CAS: 620165-93-7)
The compound 3-PYRROLIDINAMINE, 4-METHYL-1-(PHENYLMETHYL)-, (3R,4R)- (CAS: 620165-93-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral pyrrolidine derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Recent studies have focused on elucidating its stereochemical properties, synthetic pathways, and biological activities, which are critical for optimizing its therapeutic potential.
One of the most promising aspects of this compound lies in its enantiomeric purity, as the (3R,4R)-configuration has been shown to exhibit enhanced binding affinity and selectivity toward specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this stereoisomer acts as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The study highlighted the compound's ability to cross the blood-brain barrier, making it a viable candidate for further preclinical evaluation.
In addition to its neurological applications, recent research has explored the compound's utility in oncology. A team at the University of Cambridge reported in Nature Chemical Biology that derivatives of (3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinamine exhibit selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The researchers employed structure-activity relationship (SAR) studies to identify modifications that enhance both potency and pharmacokinetic properties, paving the way for next-generation anticancer agents.
Synthetic methodologies for producing (3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinamine have also seen advancements. A 2024 paper in Organic Letters detailed a novel asymmetric hydrogenation protocol using chiral phosphine ligands, achieving high yields (up to 95%) and excellent enantiomeric excess (ee > 99%). This scalable approach addresses previous challenges in large-scale production, which were hindered by low stereoselectivity and costly catalysts.
Despite these advancements, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, necessitating further structural optimization to improve metabolic stability. Collaborative efforts between academia and industry are underway to address these limitations, with several patents filed in 2024 for prodrug formulations and delivery systems.
In conclusion, (3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS: 620165-93-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover new applications and refine synthetic strategies, positioning this compound as a focal point in the development of targeted therapies for neurological and oncological diseases. Future studies should prioritize in vivo efficacy and safety assessments to advance this promising molecule toward clinical trials.
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